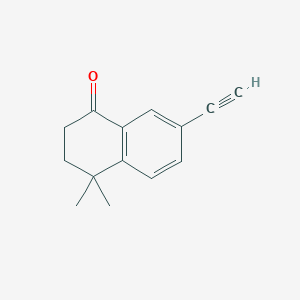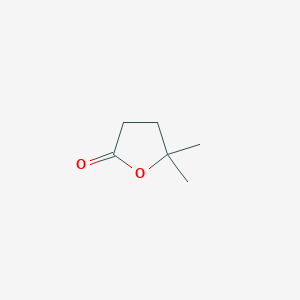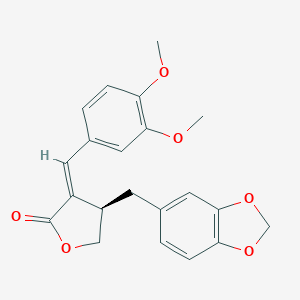
Teludipine
描述
特鲁地平是一种二氢吡啶衍生物,起着钙通道阻滞剂的作用。它主要用作降压药和心血管药物。该化合物的分子式为 C28H38N2O6,分子量为 498.6111。 特鲁地平以其抑制钙通道的能力而闻名,钙通道在调节血管平滑肌收缩和心肌功能中起着至关重要的作用 .
准备方法
合成路线和反应条件
特鲁地平的合成涉及多个步骤,从二氢吡啶核心体的制备开始。关键步骤包括:
缩合反应: 第一步涉及醛与 β-酮酯在氨或胺的存在下缩合,形成二氢吡啶环。
取代反应: 然后对二氢吡啶核心进行取代反应,引入各种官能团,例如二甲氨基和羧基乙烯基。
酯化反应: 最后一步是羧酸基团的酯化反应,形成特鲁地平的二乙酯衍生物。
工业生产方法
特鲁地平的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。该过程包括:
间歇反应器: 使用大型间歇反应器在受控温度和压力条件下进行缩合和取代反应。
纯化: 使用重结晶和色谱等技术对粗产品进行纯化,以获得高纯度的最终产品。
化学反应分析
反应类型
特鲁地平会经历各种化学反应,包括:
氧化: 特鲁地平可以被氧化成其相应的吡啶衍生物。
还原: 该化合物可以被还原形成二氢吡啶衍生物。
取代: 特鲁地平可以进行取代反应,引入不同的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应。
形成的主要产物
氧化: 形成的主要产物是吡啶衍生物。
还原: 主要产物是二氢吡啶衍生物。
取代: 根据所用试剂的不同,会形成特鲁地平的各种取代衍生物。
科学研究应用
特鲁地平具有多种科学研究应用,包括:
化学: 它被用作模型化合物来研究钙通道阻滞剂的机制。
生物学: 特鲁地平被用于研究中以了解钙通道在细胞过程中的作用。
医学: 该化合物正在研究其治疗高血压和心血管疾病的潜在治疗效果。
工业: 特鲁地平用于开发新的降压药和制剂。
作用机制
特鲁地平通过抑制血管平滑肌细胞和心肌细胞中的钙通道发挥作用。通过阻断钙离子的流入,特鲁地平阻止了钙依赖性肌肉收缩,导致血管扩张和血压降低。 特鲁地平的分子靶标包括 L 型钙通道,它们对于调节血管张力和心肌功能至关重要 .
相似化合物的比较
类似化合物
非洛地平: 另一种用于治疗高血压的二氢吡啶类钙通道阻滞剂。
氨氯地平: 一种广泛使用的钙通道阻滞剂,具有类似的降压作用。
硝苯地平: 一种用于治疗心绞痛和高血压的二氢吡啶衍生物。
特鲁地平的独特性
特鲁地平因其特定的化学结构而具有独特性,该结构使其能够选择性地抑制钙通道。 这种选择性使其作为降压药的有效性,与其他钙通道阻滞剂相比,它可能具有更少的副作用 .
属性
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVJXTUCNPMDC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108687-08-7 | |
| Record name | Teludipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELUDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Teludipine and how does it work?
A1: this compound is a dihydropyridine derivative classified as a calcium channel blocker. While its primary mechanism of action involves blocking calcium channels, research indicates this compound can also reverse multidrug resistance (MDR) in certain cancer cells. This effect was observed to be stronger than Verapamil, another calcium channel blocker [, ].
Q2: How effective is this compound in reversing Daunorubicin resistance compared to other agents, and does the cell line type affect this?
A2: Studies using this compound enantiomers (GR66234A and GR66235A) showed greater efficacy in reversing Daunorubicin resistance compared to Verapamil in two MDR cell lines: ARNII (erythroleukemia) and MCF 7/R (breast cancer). Interestingly, the difference in activity between this compound and Verapamil was more pronounced in the ARNII cell line. Despite this difference in activity, there were no significant variations in cellular Daunorubicin accumulation or intracellular distribution between the two cell lines when exposed to this compound [].
Q3: Does the calcium channel blocking activity of this compound play a role in its MDR reversing capabilities?
A3: The R-enantiomer of this compound (GR66234A) exhibits low calcium channel antagonistic activity. This suggests that its MDR reversing effects might not be solely attributed to calcium channel blocking, indicating potential alternative mechanisms of action []. This characteristic makes GR66234A a potentially valuable candidate for combination chemotherapy in MDR malignancies.
Q4: What are the potential implications of this compound's MDR reversing activity for cancer treatment?
A4: this compound's ability to reverse MDR, particularly with its R-enantiomer showing low calcium channel blocking activity, highlights its potential as an adjuvant therapy in MDR cancers. Further research is crucial to explore its clinical applicability and effectiveness in enhancing chemotherapy outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


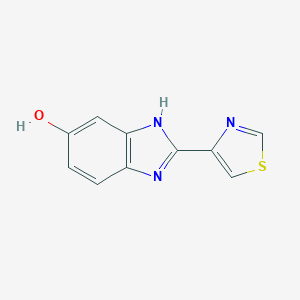
![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)
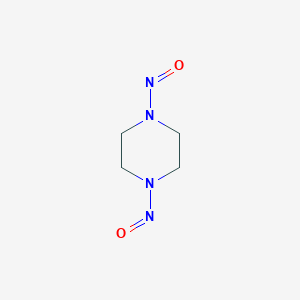
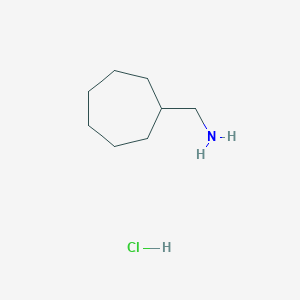
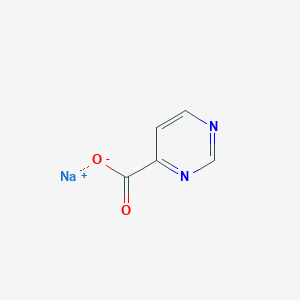
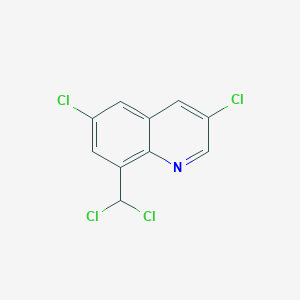
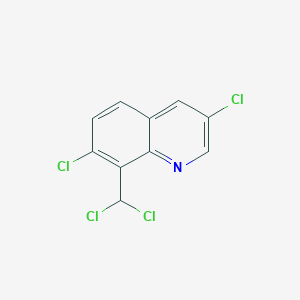
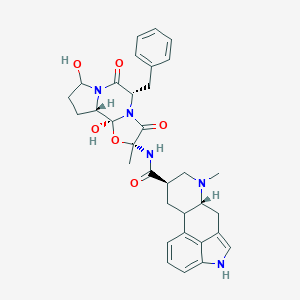
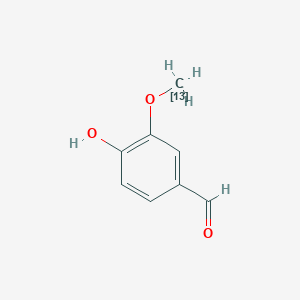
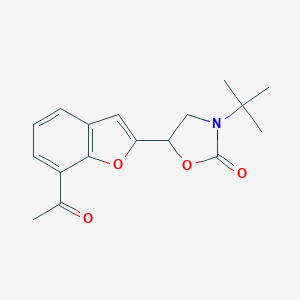
![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
